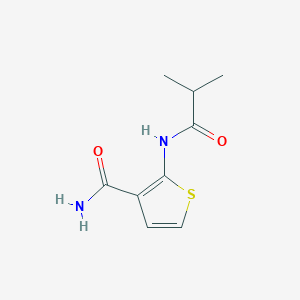

2-Isobutyramidothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-(2-methylpropanoylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-5(2)8(13)11-9-6(7(10)12)3-4-14-9/h3-5H,1-2H3,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXKBTVZFFLULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CS1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isobutyramidothiophene 3 Carboxamide

Historical Evolution of Synthetic Routes to Thiophene (B33073) Carboxamides

The synthesis of thiophenes, and more specifically thiophene carboxamides, has evolved significantly since the discovery of thiophene in the late 19th century. Early methods focused on the construction of the thiophene ring from simple acyclic precursors.

Key historical syntheses that laid the groundwork for thiophene chemistry include:

Paal-Knorr Thiophene Synthesis (1884): This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene. derpharmachemica.comorganic-chemistry.orgwikipedia.org While versatile for many thiophene derivatives, this method is not ideal for the direct synthesis of 2-aminothiophenes.

Hinsberg Thiophene Synthesis (1889): This approach creates thiophene derivatives through the condensation of an α-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate. derpharmachemica.comresearchgate.netresearchgate.net This method typically yields thiophene-2,5-dicarboxylic acid derivatives. semanticscholar.org

Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this method involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgwikiwand.com This synthesis is particularly useful for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives, and variations can yield 3-aminothiophenes if a nitrile is used instead of an ester. wikipedia.org

The most pivotal development for the synthesis of the core structure of 2-isobutyramidothiophene-3-carboxamide was the Gewald Aminothiophene Synthesis reported in 1961. semanticscholar.org This multicomponent reaction, which combines a ketone or aldehyde, an activated nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base, provides direct access to polysubstituted 2-aminothiophenes. semanticscholar.orgpharmaguideline.comnih.gov The Gewald reaction became the preeminent method for creating 2-aminothiophene-3-carboxamides and related structures due to its efficiency, mild conditions, and the availability of starting materials. semanticscholar.org

Table 1: Comparison of Historical Thiophene Syntheses

| Synthesis Name | Year | Key Reactants | Typical Product |

| Paal-Knorr | 1884 | 1,4-Dicarbonyl, P₄S₁₀ | Substituted Thiophene |

| Hinsberg | 1889 | α-Dicarbonyl, Thiodiacetate | Thiophene Dicarboxylate |

| Fiesselmann | 1950s | Acetylenic Ester, Thioglycolic Acid | Hydroxythiophene Carboxylate |

| Gewald | 1961 | Ketone, Activated Nitrile, Sulfur | 2-Aminothiophene Derivative |

Classical Approaches to Constructing the this compound Core

The classical synthesis of this compound is not a single reaction but a multi-step sequence that involves forming the thiophene ring and then introducing the specific amide functionalities at the C2 and C3 positions.

Ring-Closure Strategies for Thiophene Formation

The Gewald reaction is the most direct and widely used classical method for constructing the 2-aminothiophene-3-carboxamide (B79593) backbone. researchgate.net In a typical one-pot procedure, a ketone, cyanoacetamide, and elemental sulfur are condensed in the presence of a base like morpholine (B109124) or triethylamine (B128534). tubitak.gov.tr The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to yield the highly functionalized 2-aminothiophene. semanticscholar.org

The reaction can be summarized as follows:

Step 1: Knoevenagel condensation of the ketone with cyanoacetamide to form an α,β-unsaturated nitrile intermediate.

Step 2: Addition of elemental sulfur to the intermediate.

Step 3: Intramolecular cyclization and tautomerization to form the aromatic 2-aminothiophene ring. semanticscholar.org

This method directly installs the required amino group at the C2 position and a carboxamide (or a precursor like a nitrile or ester, depending on the starting materials) at the C3 position, making it an exceptionally efficient route. researchgate.netresearchgate.net

Acylation Reactions for Isobutyramido Moiety Introduction

Once the 2-aminothiophene-3-carboxylate or carboxamide core is synthesized, the next step is the acylation of the 2-amino group to form the isobutyramido moiety. This is a standard N-acylation reaction. The 2-aminothiophene precursor is typically treated with an acylating agent such as isobutyryl chloride or isobutyric anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

A common synthetic pathway involves starting with a methyl 2-aminothiophene-3-carboxylate, acylating the amino group, and then converting the ester to the desired carboxamide in a subsequent step. rsc.org

Amidation Reactions for Carboxamide Group Formation

If the synthesis begins with a 2-aminothiophene-3-carboxylic acid ester, the final classical step is the conversion of this ester into the 3-carboxamide. There are several methods to achieve this:

Direct Aminolysis: The ester can be treated with ammonia (B1221849) (aqueous or in an alcoholic solvent) to directly form the amide. This method, however, can sometimes require harsh conditions.

Hydrolysis and Amidation: The ester is first hydrolyzed to the corresponding carboxylic acid using a base (like NaOH or KOH) followed by an acid workup. The resulting 2-isobutyramidothiophene-3-carboxylic acid is then coupled with ammonia using standard peptide coupling reagents (e.g., EDC, DCC) or by activating the acid, for instance, by converting it to an acyl chloride. nih.gov

Via Oxazinone Intermediate: A more sophisticated approach involves the cyclization of a 2-acylamino-thiophene-3-carboxylic acid precursor into a 4H-thieno[2,3-d] derpharmachemica.comwikipedia.orgoxazin-4-one intermediate. researchgate.netrsc.org These stable, cyclic compounds can be readily isolated and subsequently reacted with a nucleophile like ammonia to open the ring and form the desired 2-acylamino-3-carboxamide with high purity. rsc.org

Modern Advances in this compound Synthesis

Modern synthetic chemistry offers more advanced tools for the construction of complex heterocyclic systems, primarily through the use of transition-metal catalysis.

Transition-Metal-Catalyzed Cross-Coupling Reactions in Thiophene Synthesis

Transition-metal-catalyzed cross-coupling reactions have become powerful methods for C-C bond formation and are increasingly applied to the synthesis of heterocyclic rings like thiophene. rsc.org While often used to functionalize a pre-existing thiophene ring, these reactions can also be employed to construct the ring itself from simpler, non-cyclic precursors. This approach offers high regioselectivity and functional group tolerance. acs.org

Key cross-coupling reactions applicable to thiophene synthesis include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. It is a highly versatile method for creating aryl-aryl bonds and can be used to install thiophene rings into larger π-conjugated systems or to construct the thiophene ring through intramolecular cyclization strategies. rsc.orgacs.orgmdpi.com

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. acs.orgwikipedia.org It has been widely used for synthesizing thiophene oligomers and other complex thiophene-containing molecules. acs.org A key advantage is the stability of the organostannane reagents, though their toxicity is a drawback. wikipedia.org

Kumada-Tamao-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium complexes. google.comgoogle.com It is a powerful tool for forming C-C bonds and has been applied to the synthesis of substituted thiophenes. researchgate.netacs.org

These modern methods provide alternative, albeit often less direct, pathways to substituted thiophene cores. For instance, a suitably substituted acyclic precursor could be cyclized via a palladium-catalyzed reaction to form the thiophene ring, which would then undergo further functionalization to yield this compound. acs.org

Table 2: Overview of Common Cross-Coupling Reactions in Thiophene Chemistry

| Coupling Reaction | Catalyst | Nucleophile | Electrophile |

| Suzuki-Miyaura | Palladium | Organoboron | Organohalide |

| Stille | Palladium | Organostannane | Organohalide |

| Kumada-Tamao-Corriu | Nickel/Palladium | Grignard Reagent | Organohalide |

Stereoselective and Enantioselective Synthetic Pathways

While specific stereoselective or enantioselective syntheses for this compound are not extensively detailed in publicly available literature, the principles of asymmetric synthesis can be applied to its precursors or analogous structures. Chiral auxiliaries, catalysts, or starting materials derived from the chiral pool can be employed to introduce stereocenters if the isobutyryl group or the carboxamide substituent were to contain them. For instance, in the synthesis of other complex molecules, enantioselective methods have been successfully applied to create chiral amides. One such approach involves the asymmetric lithiation-substitution of N-acyl compounds under the influence of a chiral ligand like (-)-sparteine (B7772259) to yield enantiomerically enriched products. nih.gov This strategy, while demonstrated on different scaffolds, highlights a potential pathway for introducing chirality in molecules containing an isobutyramide (B147143) moiety.

Another potential route could involve the stereoselective reduction of a prochiral precursor or the enzymatic resolution of a racemic mixture of this compound or a key intermediate. The development of such pathways would be crucial if specific stereoisomers of the target compound were found to have differential biological activity.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single step, thereby increasing atom economy and reducing waste. nih.govbeilstein-journals.org The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes, which are key precursors to the target molecule. researchgate.netnih.gov This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base.

For the synthesis of this compound, a modified Gewald reaction or a subsequent one-pot functionalization could be envisioned. For instance, a three-component reaction could be designed to directly assemble the thiophene core with the necessary amide functionalities. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are well-known for their ability to generate amide-containing structures with high diversity. nih.govmdpi.com An Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. mdpi.com By carefully selecting the starting components, it might be feasible to construct a significant portion of the this compound scaffold in a convergent manner.

Table 1: Overview of Potentially Applicable Multi-Component Reactions

| MCR Name | Components | Potential Application for this compound Synthesis |

| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Synthesis of the core 2-aminothiophene precursor. researchgate.netnih.gov |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Direct formation of the bis-amide structure on a pre-formed thiophene or a related precursor. mdpi.com |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Generation of α-acyloxy carboxamide intermediates that could be further elaborated. nih.gov |

Optimization of Synthetic Pathways for this compound

The optimization of synthetic routes is critical for the practical and large-scale production of this compound, focusing on improving yield, purity, and sustainability.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of the target compound. These include the careful control of reaction parameters such as temperature, pressure, and stoichiometry of reactants. The choice of solvent and catalyst can also have a significant impact on reaction outcomes. For the synthesis of thiophene derivatives, microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields, often leading to cleaner reactions with fewer byproducts. researchgate.net Furthermore, the use of flow chemistry can offer precise control over reaction conditions, leading to improved yields and safety, especially for exothermic reactions.

Table 2: Comparison of Synthetic Conditions for Thiophene Synthesis

| Method | Typical Reaction Time | Potential Advantages for Yield Enhancement |

| Conventional Heating | Hours to days | Simple setup |

| Microwave Irradiation | Minutes | Rapid heating, reduced side reactions, higher yields. researchgate.net |

| Flow Chemistry | Continuous | Precise control of parameters, improved heat and mass transfer. |

Purity Profile Improvement

Improving the purity profile of this compound involves minimizing the formation of impurities during the synthesis and developing effective purification methods. By-products can arise from side reactions, incomplete conversions, or degradation of the product. A thorough understanding of the reaction mechanism can help in identifying potential impurities and devising strategies to avoid their formation. For instance, conducting reactions under an inert atmosphere can prevent oxidation-related impurities.

Purification techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) are commonly used to isolate the desired compound with high purity. The development of a robust crystallization process can be particularly advantageous for large-scale production, as it can provide a highly pure product in a single step.

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. jddhs.com For the synthesis of this compound, this could involve several approaches. The use of greener solvents, such as water, ethanol (B145695), or supercritical fluids, in place of hazardous organic solvents is a key consideration. jddhs.comresearchgate.net Solvent-free reactions, where possible, offer an even more environmentally friendly alternative. researchgate.net

The principles of atom economy can be maximized by employing MCRs, which incorporate a high percentage of the starting materials into the final product. nih.gov The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is another cornerstone of green chemistry. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also represents a sustainable approach that could potentially be applied to the synthesis or modification of this compound. Energy efficiency can be improved through the use of microwave-assisted synthesis or by designing reactions that can be performed at ambient temperature and pressure. jddhs.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Designing synthetic routes with high atom economy, such as MCRs. nih.gov |

| Safer Solvents and Auxiliaries | Utilizing water, bio-based solvents, or solvent-free conditions. jddhs.comresearchgate.net |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient conditions. jddhs.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where feasible. |

| Catalysis | Utilizing recoverable and reusable catalysts to minimize waste. nih.gov |

Mechanistic Investigations of Reactions Involving 2 Isobutyramidothiophene 3 Carboxamide

Fundamental Reaction Mechanisms of Amide Hydrolysis and Formation

The two amide groups in 2-Isobutyramidothiophene-3-carboxamide are susceptible to hydrolysis, a reaction of significant interest in organic and medicinal chemistry. The formation of amides, typically through the reaction of a carboxylic acid derivative and an amine, and their hydrolysis back to these components, proceeds through nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the cornerstone of amide reactivity. This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.

Mechanism of Nucleophilic Acyl Substitution:

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon of the amide, breaking the π bond and forming a tetrahedral intermediate. |

| 2. Elimination of Leaving Group | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. For amide hydrolysis, the leaving group is an amine. |

The reactivity of the carbonyl group is influenced by the electron-donating nature of the nitrogen atom, which can share its lone pair of electrons with the carbonyl group through resonance. This resonance stabilization makes amides the least reactive of the carboxylic acid derivatives.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Amide hydrolysis is typically slow under neutral conditions and requires either acid or base catalysis to proceed at a reasonable rate.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve proton transfers and the elimination of an amine as the leaving group. The amine is protonated under the acidic conditions to form an ammonium (B1175870) ion, which is not nucleophilic, rendering the reaction essentially irreversible.

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. This forms a tetrahedral intermediate. The subsequent elimination of the leaving group is more complex than in acid-catalyzed hydrolysis because the amide ion (R₂N⁻) is a very poor leaving group. The reaction is typically driven forward by the deprotonation of the carboxylic acid product by the strongly basic amide ion, or by the hydroxide catalyst.

Reactivity of the Thiophene (B33073) Ring in this compound

Electrophilic Aromatic Substitution (EAS) Pathways

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance. The electron-donating nature of the sulfur atom directs incoming electrophiles primarily to the C2 and C5 positions. However, in this compound, these positions are already substituted. The directing effects of the existing substituents will therefore govern the position of any further electrophilic attack.

2-Isobutyramido group: This is an ortho-, para-directing and activating group.

3-Carboxamide group: This is a meta-directing and deactivating group.

The interplay of these two groups will determine the regioselectivity of EAS reactions on the thiophene ring of this molecule.

Nucleophilic Aromatic Substitution (SNAr) on Thiophene Derivatives

Nucleophilic aromatic substitution is less common for electron-rich aromatic rings like thiophene. It typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, and a good leaving group. In the absence of such activating groups, SNAr on the thiophene ring of this compound is not expected to be a favorable reaction pathway. Computational studies on other substituted thiophenes, such as 2-methoxy-3-X-5-nitrothiophenes, have shown that the reaction proceeds through a stepwise pathway involving the initial addition of the nucleophile.

Intramolecular Reaction Dynamics of this compound

There is no specific information available in the scientific literature regarding the intramolecular reaction dynamics of this compound. In principle, intramolecular reactions could occur under specific conditions, potentially involving cyclization between the substituents at the 2 and 3 positions. For instance, intramolecular cyclization of N-aryl amides has been reported to form various heterocyclic structures. However, without experimental or computational data for the title compound, any discussion of such reactions would be purely speculative.

Tautomerism and Isomerization Processes

Tautomerism, the interconversion of structural isomers, is an important consideration for amides and their derivatives. The this compound molecule possesses two amide functionalities, each capable of existing in tautomeric forms. The primary tautomeric equilibrium for an amide is between the keto (amide) form and the enol (imidol) form.

Theoretical and spectral studies on amides and related compounds indicate that the keto form is generally the more stable tautomer. researchgate.net However, the relative stability can be influenced by factors such as substitution and solvent. For this compound, several potential tautomers can be envisioned, arising from the tautomerization of the isobutyramido group and the carboxamide group.

Computational studies on similar heterocyclic systems, such as N-hydroxy amidines, have shown that while the energy difference between tautomers might be modest (in the range of 4-10 kcal/mol), the activation energy barrier for interconversion can be substantial (33-71 kcal/mol) in the absence of a catalyst or solvent assistance. researchgate.net This suggests that under normal conditions, this compound likely exists predominantly as the diketo tautomer.

Table 1: Plausible Tautomeric Forms of this compound

| Tautomer Name | Description | General Stability |

|---|---|---|

| Amide-Amide (Keto-Keto) | Both functional groups are in the amide form. | Most stable tautomer under typical conditions. |

| Imidol-Amide (Enol-Keto) | The 2-isobutyramido group is in the imidol form. | Less stable than the amide-amide form. |

| Amide-Imidol (Keto-Enol) | The 3-carboxamide group is in the imidol form. | Less stable than the amide-amide form. |

Isomerization processes for this compound could also involve rotation around the amide C-N bonds, leading to different conformational isomers. The planarity of the thiophene ring and the potential for intramolecular hydrogen bonding can influence the rotational barriers and the preferred conformation.

Cyclization and Rearrangement Mechanisms

2-Acylaminothiophene-3-carboxamides and their derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and 4H-thieno[2,3-d] thieme-connect.comoxazin-4-ones. rsc.orgresearchgate.net These transformations involve intramolecular cyclization reactions.

One important cyclization reaction of 2-acylaminothiophene-3-carboxamides is the formation of thieno[2,3-d] thieme-connect.comoxazin-4-ones. This reaction is typically acid- or base-catalyzed and proceeds through an intramolecular nucleophilic attack of the amide oxygen from the 2-acylamino group onto the carbonyl carbon of the 3-carboxamide group (or a derivative thereof, like an ester). The likely mechanism involves the initial activation of the carbonyl group at the 3-position, followed by the cyclization step and subsequent dehydration to yield the fused ring system. Kinetic studies on the inhibition of human leukocyte elastase by novel thieno[2,3-d] thieme-connect.comoxazin-4-ones revealed the formation of acyl-enzymes through the attack of the active site serine at the C-4 carbon of the oxazinone ring. acs.orgnih.gov

Another significant cyclization is the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. This can be achieved by reacting 2-aminothiophene-3-carboxamides with various reagents. For instance, reaction with nitriles in the presence of an acid can lead to the formation of the pyrimidine (B1678525) ring. tubitak.gov.tr A plausible mechanism involves the protonation of the nitrile, followed by nucleophilic attack by the 2-amino group of the thiophene derivative. Subsequent intramolecular cyclization and tautomerization would then yield the thieno[2,3-d]pyrimidine core. The Dimroth rearrangement is another key mechanistic pathway observed in the synthesis of certain thieno[2,3-d]pyrimidines. scielo.br

While specific rearrangement mechanisms for this compound have not been detailed, the potential for rearrangements exists, particularly under harsh reaction conditions or upon electronic excitation.

Elucidation of Reaction Kinetics and Rate-Determining Steps for this compound Transformations

For the subsequent acylation of the 2-amino group to form this compound, the rate would be dependent on the reactivity of the acylating agent and the nucleophilicity of the amino group. The rate-determining step in such acylation reactions is often the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent or the breakdown of the tetrahedral intermediate.

In the cyclization reactions to form fused systems, the rate-determining step is likely to be the intramolecular ring-closing step, which can be influenced by steric and electronic factors of the substituents on the thiophene ring.

Role of Solvents and Catalysts in Reaction Mechanisms

Solvents and catalysts play a critical role in directing the outcome and efficiency of chemical reactions involving this compound and its precursors.

In the Gewald synthesis of the 2-aminothiophene core, the choice of solvent and catalyst is crucial. The reaction is typically base-catalyzed, with amines such as triethylamine (B128534) or piperidine (B6355638) commonly used. arkat-usa.org The catalyst facilitates the initial condensation reaction. The solvent can influence the solubility of the reactants, particularly elemental sulfur, and can also affect the reaction rate and yield. Protic solvents like ethanol (B145695) and methanol (B129727) are often employed. arkat-usa.org

For the acylation of the 2-amino group, a non-nucleophilic solvent is generally preferred to avoid side reactions with the acylating agent. The presence of a base is often required to neutralize the acid formed during the reaction.

In cyclization reactions, the solvent can affect the stability of intermediates and transition states. Polar aprotic solvents like DMF or DMSO can be used. mdpi.com The choice of catalyst, either acid or base, will determine the specific mechanistic pathway. For example, in the formation of thieno[2,3-d]pyrimidines, an acid catalyst is often used to activate the nitrile for nucleophilic attack. tubitak.gov.tr The use of specific solvent additives, such as halogenated thiophenes, has been shown to influence the morphology and efficiency in applications like organic solar cells, highlighting the subtle but significant role of the solvent environment. rsc.org

Table 2: Summary of Solvent and Catalyst Roles in Related Reactions

| Reaction Type | Common Solvents | Common Catalysts | Role of Solvent/Catalyst |

|---|---|---|---|

| Gewald Synthesis | Ethanol, Methanol, DMF | Triethylamine, Piperidine | Catalyst facilitates condensation; solvent affects solubility and reaction rate. |

| Acylation | Dichloromethane, THF | Pyridine (B92270), Triethylamine | Solvent is non-nucleophilic; catalyst neutralizes acid byproduct. |

| Cyclization (Thieno[2,3-d]pyrimidine) | Dioxane, DMF | Hydrochloric Acid | Solvent provides reaction medium; catalyst activates electrophile. |

Structure Activity Relationship Sar Studies of 2 Isobutyramidothiophene 3 Carboxamide and Its Analogs

Rational Design and Synthesis of 2-Isobutyramidothiophene-3-carboxamide Analogs

The rational design of analogs of this compound is a targeted approach to enhance desired biological activities and pharmacokinetic profiles. This process involves the strategic modification of different parts of the molecule, including the isobutyramido group, the central thiophene (B33073) ring, and the carboxamide functional group. The synthesis of these analogs is often achieved through multi-step synthetic pathways, starting from commercially available precursors. A general synthetic route may involve the amidation of a 2-aminothiophene-3-carboxylate derivative with isobutyryl chloride or a related activated carboxylic acid derivative.

The isobutyramido moiety at the 2-position of the thiophene ring plays a significant role in the molecule's interaction with its biological targets. Systematic modifications of this group can probe the steric and electronic requirements of the binding pocket. While direct studies on this compound are limited in the public domain, principles from related carboxamide-containing compounds suggest that alterations to the isobutyryl group can have a profound impact on activity.

For instance, replacing the isobutyryl group with other acyl groups of varying size, lipophilicity, and electronic nature can modulate the compound's properties. The introduction of aromatic or heteroaromatic rings in place of the isobutyl group could introduce additional π-π stacking or hydrogen bonding interactions. academie-sciences.fr The synthesis of such analogs typically involves the reaction of 2-aminothiophene-3-carboxamide (B79593) with a variety of carboxylic acid chlorides or the use of peptide coupling agents. academie-sciences.frmdpi.com

Table 1: Hypothetical Modifications of the Isobutyramido Moiety and Their Potential Impact

| Modification | Rationale | Potential Impact on Activity |

|---|---|---|

| Replacement with smaller alkyl groups (e.g., acetyl) | Probing steric tolerance | May increase or decrease activity depending on the size of the binding pocket. |

| Replacement with larger, bulkier groups (e.g., pivaloyl) | Exploring steric limits | Could enhance selectivity or lead to a loss of activity due to steric hindrance. |

| Introduction of cyclic structures (e.g., cyclopropanecarbonyl) | Restricting conformational flexibility | May lead to a more favorable binding conformation and increased potency. |

The thiophene ring serves as a central scaffold, and its substitution pattern is crucial for orienting the key functional groups in three-dimensional space. Studies on related thiophene-3-carboxamide (B1338676) derivatives have demonstrated that substitutions on the thiophene ring can significantly affect biological activity. For example, the introduction of methyl groups at the 4- or 5-positions of the thiophene ring in a related series of JNK inhibitors resulted in less active compounds compared to the unsubstituted analog. nih.gov This suggests that these positions may be involved in close contact with the target protein, where bulky substituents are not tolerated. nih.gov

Conversely, the replacement of the thiophene ring with a phenyl ring in the same study led to a drastic drop in activity, highlighting the importance of the thiophene scaffold itself, possibly due to its specific electronic properties or its ability to act as a hydrogen bond acceptor through the sulfur atom. nih.gov

Table 2: Impact of Thiophene Ring Modifications on JNK1 Inhibitory Activity in a Related Series

| Compound Modification | IC50 (µM) |

|---|---|

| Unsubstituted Thiophene | 5.4 |

| 4-Methyl Thiophene | > 25 |

| 5-Methyl Thiophene | > 25 |

| 4,5-Dimethyl Thiophene | > 25 |

Data sourced from a study on thiophene-3-carboxamide derivatives as JNK1 inhibitors. nih.gov

The carboxamide group at the 3-position of the thiophene ring is a critical feature for the biological activity of this class of compounds. Research indicates that this group is often involved in key hydrogen bonding interactions with the target protein. researchgate.net The position of the carboxamide is also vital; for instance, moving the carboxamide from the 3-position to the 5-position on the thiophene ring can lead to a complete loss of activity. nih.gov

Furthermore, replacing the 3-carboxamide group with other functionalities such as a carboxylic acid, an ester, or a cyano group has been shown to result in a significant loss of inhibitory activity in related series. nih.gov This underscores the importance of the primary amide for maintaining the necessary interactions for biological efficacy.

Table 3: Effect of Replacing the 3-Carboxamide Group on JNK1 Inhibitory Activity in a Related Series

| Functional Group at C-3 | JNK1 Inhibitory Activity |

|---|---|

| Carboxamide (-CONH2) | Active |

| Carboxylic Acid (-COOH) | Significant loss of activity |

| Ester (-COOR) | Significant loss of activity |

| Cyano (-CN) | Significant loss of activity |

Data derived from studies on thiophene-3-carboxamide derivatives. nih.gov

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of this compound is a key determinant of its biological activity. Conformational analysis helps to understand the molecule's preferred shapes and how these shapes influence its interactions with biological macromolecules.

The orientation of the isobutyramido and carboxamide groups relative to the thiophene ring is also influenced by rotational barriers. Computational studies on related 3-thiophenecarboxaldehydes have shown that the energy differences between different conformers can be significant, with one conformation being more stable than the other. researchgate.net The preferred conformation will dictate the spatial arrangement of the key interacting groups, which is critical for binding to a target protein.

Intramolecular hydrogen bonds can play a crucial role in pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a target. In related thiophene-3-carboxamide derivatives, the presence of an intramolecular N-H···N hydrogen bond between the amide proton of the 2-amino substituent and the nitrogen of a neighboring group can form a pseudo-six-membered ring. scispace.comnih.govresearchgate.net This interaction locks the molecular conformation and eliminates conformational flexibility, which can be advantageous for biological activity. scispace.comnih.govresearchgate.net

In the case of this compound, a similar intramolecular hydrogen bond could potentially form between the N-H of the isobutyramido group and the oxygen atom of the 3-carboxamide group, or vice versa. Such an interaction would create a planar, rigid structure that could be favorable for insertion into a binding site. The presence and strength of such hydrogen bonds can be investigated using techniques like NMR spectroscopy and X-ray crystallography. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminothiophene-3-carboxylate |

| isobutyryl chloride |

| 2-aminothiophene-3-carboxamide |

| JNK |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

The development of predictive QSAR models is crucial for understanding the relationship between the chemical structure of the this compound derivatives and their biological activity. These models aid in the rational design of novel, more potent compounds.

Development of Predictive Models

Predictive models for 2-acylaminothiophene-3-carboxamides have been developed to elucidate the structural requirements for inhibitory activity against specific targets, such as the FMS-like tyrosine kinase 3 (FLT3). nih.gov These models are often built upon experimental data from a series of analogs where systematic structural modifications are made.

One approach involves the systematic variation of the acylamino group at the 2-position of the thiophene ring. The isobutyramido group, with its branched alkyl chain, represents one such variation. By comparing the biological activities of analogs with different acyl groups (e.g., acetyl, propionyl, benzoyl), researchers can develop models that correlate steric and electronic properties of these substituents with their inhibitory potency.

For instance, studies on a series of 2-acylaminothiophene-3-carboxamides as FLT3 inhibitors have shown that the nature of the acyl group significantly influences activity. While specific QSAR equations are proprietary or context-dependent within individual studies, the general trend indicates that both the size and nature of the substituent at the 2-position are critical.

To illustrate, consider the following hypothetical data table, which reflects the type of information used to build a predictive model:

| Compound | R Group (at 2-acylamino position) | IC50 (nM) against FLT3 |

| 1 | Methyl (acetyl) | 150 |

| 2 | Ethyl (propionyl) | 100 |

| 3 | Isopropyl (isobutyryl) | 50 |

| 4 | Phenyl (benzoyl) | 80 |

| 5 | 4-Chlorophenyl | 60 |

This is a representative table for illustrative purposes.

Based on such data, a predictive model might suggest that a certain degree of lipophilicity and steric bulk at the 2-position is favorable for activity, as exemplified by the isopropyl group in the isobutyramido moiety.

Identification of Key Pharmacophoric Features

Through the analysis of SAR data and the development of QSAR models, key pharmacophoric features essential for the biological activity of this compound derivatives can be identified. A pharmacophore model for this class of compounds, particularly as kinase inhibitors, typically includes:

A hydrogen bond donor: The N-H of the isobutyramido group.

A hydrogen bond donor/acceptor: The primary carboxamide group at the 3-position.

A hydrophobic region: The thiophene ring itself and the isopropyl group of the isobutyramido moiety.

An aromatic/hydrophobic feature: Often contributed by a substituent on the 3-carboxamide nitrogen.

These features are crucial for the molecule to orient correctly within the target's binding site and establish key interactions that lead to inhibition. The relative spatial arrangement of these features is also a critical component of the pharmacophore model.

Ligand-Target Interaction Profiling for this compound Analogs

Understanding how these ligands interact with their biological targets at a molecular level is fundamental for structure-based drug design. This is often achieved through computational methods like molecular docking and analysis of X-ray crystallography data where available.

Analysis of Molecular Recognition Elements

The specific molecular interactions between this compound analogs and their target's binding site are key to their inhibitory mechanism. Based on proposed binding models for this class of compounds as kinase inhibitors, the following molecular recognition elements are considered significant: nih.gov

Hydrogen Bonding:

The N-H of the 2-acylamino group can act as a hydrogen bond donor to an acceptor residue in the hinge region of the kinase.

The primary amide at the 3-position is also capable of forming crucial hydrogen bonds, often with residues at the entrance of the ATP binding pocket.

Hydrophobic Interactions:

The thiophene ring typically engages in hydrophobic interactions with nonpolar residues within the binding site.

Van der Waals Contacts:

A hypothetical representation of key interactions is provided in the table below:

| Molecular Feature of Ligand | Type of Interaction | Putative Interacting Residue(s) in Kinase Binding Site |

| 2-Isobutyramido N-H | Hydrogen Bond Donor | Hinge Region Residue (e.g., Alanine) |

| 3-Carboxamide | Hydrogen Bond Donor/Acceptor | Gatekeeper Residue (e.g., Threonine) |

| Thiophene Ring | Hydrophobic Interaction | Leucine, Valine |

| Isopropyl Group | Hydrophobic Interaction | Isoleucine, Proline |

This table illustrates potential interactions based on general kinase inhibitor binding models.

Derivatives and Structural Analogs of 2 Isobutyramidothiophene 3 Carboxamide

Synthesis and Characterization of Novel Thiophene-3-carboxamide (B1338676) Derivatives

The synthesis of novel thiophene-3-carboxamide derivatives is a focal point of research, driven by the wide range of biological activities exhibited by this class of compounds. mdpi.combohrium.comnih.gov General synthetic strategies often involve multi-step procedures starting from commercially available materials. researchgate.net A common approach is the amidation of a 2-aminothiophene-3-carboxylate precursor with an appropriate acyl chloride or carboxylic acid. nih.gov For instance, a variety of 2-aryl acetic acids can be reacted with aryl 2-amino-3-carboxamides using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to produce the desired derivatives in moderate to good yields. nih.gov

Alternative synthetic routes include the cyclization of functionalized precursors to construct the thiophene (B33073) ring. nih.gov The Gewald aminothiophene synthesis, for example, involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to form 2-aminothiophenes, which can then be further modified. pharmaguideline.com Another method involves the cyclization of functionalized alkynes containing a sulfur atom, which allows for a direct and atom-economical route to the thiophene ring with specific substitution patterns. mdpi.com

Once synthesized, the structural confirmation of these new derivatives is crucial. A combination of spectroscopic techniques is employed for comprehensive characterization. These typically include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) or electrospray ionization mass spectrometry (ESI-MS) is used to determine the exact molecular weight and confirm the elemental composition. mdpi.combohrium.comnih.gov

Infrared (IR) and UV-Visible Spectroscopy: These techniques provide information about the functional groups present and the electronic properties of the compounds. bohrium.com

The purity of the synthesized compounds is typically assessed using methods like thin-layer chromatography (TLC) and NMR. mdpi.comnih.gov

Functionalization Strategies for the Thiophene Core of 2-Isobutyramidothiophene-3-carboxamide

Modification of the thiophene ring itself is a key strategy for altering the properties of this compound. The thiophene motif is highly versatile and amenable to various functionalization reactions, allowing for the introduction of diverse substituents. researchgate.net

The thiophene ring is more nucleophilic than benzene (B151609), making it susceptible to electrophilic substitution reactions, which predominantly occur at the C2 and C5 positions. pharmaguideline.com This reactivity allows for the introduction of a wide range of functional groups. Furthermore, deprotonation of the thiophene ring with strong bases like butyl lithium generates a thienyl anion, a powerful nucleophile that can react with various electrophiles to introduce different substituents. wikipedia.org

Modern synthetic methods offer sophisticated strategies for thiophene functionalization. These include:

Using Functionalized Building Blocks: Thiophene derivatives with pre-installed functional groups can be used as building blocks in the synthesis of more complex molecules, such as covalent organic frameworks (COFs). nih.gov

Cyclization of Functionalized Precursors: As mentioned previously, the cyclization of specifically designed S-containing alkynes is a powerful method for constructing thiophene rings with desired functionalities already in place. mdpi.com

Late-Stage Functionalization: Recent advances in synthetic chemistry have enabled the late-stage functionalization of complex molecules. These methods could be applied to the thiophene core to introduce new groups after the main scaffold has been assembled, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies. acs.org

An efficient synthetic method has been reported for the functionalization of thiophene rings on diketopyrrolopyrrole (DPP) derivatives with amide-containing substituents, highlighting the feasibility of introducing complex groups onto the thiophene core. chemrxiv.org

Development of Hybrid Compounds Incorporating this compound Scaffolds

A contemporary approach in medicinal chemistry involves the creation of hybrid compounds, where two or more distinct pharmacophores are linked to generate a single molecule with potentially enhanced or novel biological activities. The this compound scaffold is a valuable building block for such hybrids.

Research has focused on the synthesis of new substituted thiophenes hybridized with other heterocyclic ring systems. bohrium.com For example, 2‐amino‐5,6,7,8‐tetrahydro‐4H‐cyclohepta[b]thiophene‐3‐carboxamide has been used as a core structure to create hybrids with pyran, thiazole, pyrazole, or pyrimidine (B1678525) rings. bohrium.com This molecular hybridization aims to explore new chemical space and identify compounds with improved biological profiles. The combination of the thiophene-carboxamide moiety with other biologically active heterocycles can lead to synergistic effects or the ability to interact with multiple biological targets.

Bioisosteric Replacements within the this compound Structure

Bioisosterism is a fundamental strategy in drug design that involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. drughunter.comresearchgate.netnih.gov This approach is widely applied to the this compound scaffold.

The thiophene ring is a classic bioisostere of the benzene ring. acs.orgnih.gov This substitution is well-tolerated in many biological systems due to similarities in size, planarity, and pi-electron cloud. The replacement of a benzene ring with a thiophene ring can lead to several advantages, including:

Altered Electronic Properties: The presence of the sulfur heteroatom modifies the electron density of the aromatic ring, which can influence receptor binding interactions. acs.org

Modified Metabolism: Thiophenes may be metabolized through different pathways or at different rates compared to their phenyl analogs, which can be advantageous for improving a compound's pharmacokinetic profile.

Improved Physicochemical Properties: Thiophenes are generally more polar (more hydrophilic) than their benzene counterparts, which can be used to lower the lipophilicity (log P) of a molecule.

Studies have shown that the bioisosteric replacement of benzene or substituted benzene rings with a thiophene ring is well-tolerated and can even lead to increased affinity for certain biological targets, such as the σ1 receptor and the GluN2B subunit of the NMDA receptor. acs.orgnih.govnih.govrsc.org Other five-membered heteroaromatic rings are also commonly used as bioisosteres for the phenyl or thiophene ring.

| Original Ring | Common Bioisosteric Replacements | Reference |

|---|---|---|

| Thiophene | Phenyl, Pyridine (B92270), Furan, Thiazole, Pyrazole | researchgate.netcambridgemedchemconsulting.comcambridgemedchemconsulting.com |

The isobutyramido and carboxamide groups in the parent structure are critical for its interactions but can also be sites of metabolic instability due to enzymatic hydrolysis. drughunter.com Bioisosteric replacement of these amide bonds is a widely employed strategy to enhance metabolic stability and improve pharmacokinetic properties. nih.gov

A variety of functional groups can serve as amide bioisosteres, mimicking the key hydrogen bonding and conformational features of the amide bond while being more resistant to cleavage. cambridgemedchemconsulting.com Heterocyclic rings are particularly common replacements.

| Original Group | Common Bioisosteric Replacements | Rationale | Reference |

|---|---|---|---|

| Amide / Carboxamide | 1,2,3-Triazole | Mimics H-bond donor/acceptor properties, improves metabolic stability. | nih.govhyphadiscovery.com |

| Amide / Carboxamide | 1,2,4-Oxadiazole | Mimics planarity and dipole moment, improves metabolic stability. | nih.govresearchgate.net |

| Amide / Carboxamide | 1,3,4-Oxadiazole | Amide surrogate, can improve metabolic stability and aqueous solubility. | nih.govresearchgate.net |

| Amide / Carboxamide | Tetrazole | Serves as a non-classical bioisostere. | nih.gov |

| Amide / Carboxamide | Fluoroalkenes | Can mimic the stereoelectronic properties of the amide bond. | nih.gov |

| Amide / Carboxamide | Trifluoroethylamine | Enhances metabolic stability by reducing susceptibility to proteolysis. | drughunter.com |

| Amide / Carboxamide | Sulfonamide | Can act as a replacement, though may impact solubility. | cambridgemedchemconsulting.com |

Applications of this compound Derivatives as Chemical Probes

Derivatives of the this compound scaffold have potential applications as chemical probes for studying biological systems. The inherent photophysical properties of the thiophene core, which can be tuned through chemical modification, make these compounds attractive candidates for the development of fluorescent tools. rsc.org

Thiophene-based materials have been successfully developed as fluorescent probes for various applications, including:

Cellular Imaging: Thiophene-based fluorescent dyes have been synthesized for the specific and efficient imaging of cellular organelles, such as lysosomes, in living cells. nih.gov These probes often exhibit high photostability, low toxicity, and high selectivity. nih.gov

Biosensing: Fluorescent thiophene-based materials can be designed to act as sensors where the presence of a specific analyte, such as a metal ion, is detected through a change in the material's fluorescence, such as emission quenching or a shift in wavelength. rsc.orgresearchgate.net

Nucleic Acid Detection: Oligothiophene derivatives have been incorporated into oligonucleotide sequences to serve as probes for detecting specific DNA mutations. rsc.org

By incorporating appropriate functional groups or conjugating them to fluorescent dyes, derivatives of this compound could be developed into chemical probes to investigate specific biological processes or to track the localization of target proteins within cells. nih.gov The versatility of the thiophene scaffold allows for the synthesis of a wide range of such tools for chemical biology research. mdpi.com

Theoretical and Computational Investigations of 2 Isobutyramidothiophene 3 Carboxamide

Quantum Chemical Calculations on 2-Isobutyramidothiophene-3-carboxamide

Quantum chemical calculations are employed to elucidate the electronic properties and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

The electronic structure of this compound can be determined using various quantum chemical methods, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. mdpi.com Ab initio methods, while more computationally intensive, can also be employed for higher accuracy.

These calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of electronic properties can be calculated. DFT calculations have been successfully applied to study other thiophene (B33073) derivatives, providing insights into their electronic characteristics. mdpi.combohrium.com For this compound, these calculations would reveal key information about bond lengths, bond angles, and dihedral angles, defining its molecular structure.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C=O (Amide 1) | 1.24 Å |

| Bond Length | C=O (Amide 2) | 1.25 Å |

| Bond Length | C-S (Thiophene) | 1.75 Å |

| Bond Angle | N-C=O (Amide 1) | 122.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. taylorandfrancis.comresearchgate.net

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure would highlight potential sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.netdeeporigin.comscispace.comresearchgate.net It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.com Green or yellow areas indicate neutral or weakly polarized regions.

For this compound, the ESP map would reveal the electronegative oxygen atoms of the carboxamide and isobutyramido groups as regions of high negative potential. Conversely, the hydrogen atoms attached to the nitrogen atoms would be expected to show positive electrostatic potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets. scispace.com

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govresearcher.life By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and how it is influenced by its environment.

A molecule like this compound can adopt various conformations due to the rotation around its single bonds. MD simulations can systematically explore these different conformations, identifying the most stable (lowest energy) arrangements. rsc.org By simulating the molecule's movements over nanoseconds or even microseconds, researchers can understand its flexibility and the relative populations of different conformers at a given temperature. This is crucial for understanding how the molecule's shape influences its properties and interactions. The stability of different conformations can be assessed by analyzing the potential energy of the system throughout the simulation.

Table 3: Torsional Angle Fluctuations for Key Dihedrals in this compound from MD Simulation (Illustrative)

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| Thiophene-C3-C(O)-N | 15 | 10.2 |

| Thiophene-C2-N-C(O) | -170 | 15.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from molecular dynamics simulations.

The behavior of a molecule can be significantly altered by its solvent environment. nih.govresearchgate.net MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how they interact with this compound. These simulations can reveal the formation of hydrogen bonds between the molecule and the solvent, the structure of the solvent shell around the molecule, and how the solvent influences the molecule's conformational preferences. Understanding solvent effects is critical for predicting the molecule's solubility and its behavior in biological systems, which are predominantly aqueous. nih.gov

Ligand-Receptor Dynamics and Binding Mechanisms

The interaction between a ligand and its biological receptor is a dynamic process governed by a complex interplay of intermolecular forces. Molecular dynamics (MD) simulations have become an indispensable tool for exploring these interactions at an atomic level, providing insights into the stability of ligand-receptor complexes and the specific binding mechanisms involved. For thiophene carboxamide derivatives, including this compound, MD simulations can elucidate the conformational changes that occur upon binding and the key interactions that stabilize the complex over time.

The binding mechanism for this class of compounds is often characterized by a combination of hydrogen bonds and hydrophobic interactions. mdpi.com The carboxamide and isobutyramide (B147143) moieties of this compound are capable of acting as both hydrogen bond donors and acceptors. The aromatic thiophene ring itself can participate in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding site. researchgate.net Furthermore, the sulfur atom within the thiophene ring can act as a hydrogen bond acceptor, potentially enhancing the drug-receptor interaction. nih.gov Computational analyses of related compounds have identified specific interactions, such as hydrogen bonds with residues like asparagine and serine, and hydrophobic interactions within the binding pocket, which are critical for affinity and stability. mdpi.com

| Interaction Type | Potential Contributing Groups on Compound | Significance in Binding |

| Hydrogen Bonding | Carboxamide (-CONH₂) Isobutyramide (-NHCO-) Thiophene Sulfur (S) | Directional interactions that provide specificity and contribute significantly to binding affinity. |

| Hydrophobic Interactions | Thiophene Ring Isobutyl Group (-CH(CH₃)₂) | Stabilize the ligand in nonpolar pockets of the receptor, often driving the initial binding event. |

| π-π Stacking | Thiophene Ring | Interaction with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) to enhance binding stability. |

| Van der Waals Forces | Entire Molecule | Non-specific, distance-dependent interactions that contribute to the overall complementarity and stability of the complex. |

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, characterize transition states, and calculate activation energies, offering a comprehensive understanding of the reaction pathway. For the synthesis of this compound, which involves amide bond formation, computational studies can predict the most plausible reaction mechanisms and identify rate-determining steps. rsc.org

The formation of the amide bonds in this compound likely proceeds through a multi-step process. A common synthetic route involves the reaction of a thiophene precursor bearing an amine and a carboxylic acid (or its derivative) with appropriate reagents. mdpi.com Computational studies on analogous amide formation reactions suggest pathways involving nucleophilic attack, the formation of tetrahedral intermediates, and subsequent elimination steps. rsc.orgresearchgate.net DFT calculations can model these steps, providing geometric and energetic information for each species along the reaction coordinate. These studies can also assess the influence of catalysts, solvents, and substituent effects on the reaction's feasibility and rate. rsc.org

The transition state (TS) is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for reactants to convert into products. Characterizing the TS is fundamental to understanding reaction kinetics. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

DFT calculations are employed to optimize the geometry of the proposed transition state. researchgate.net A key step in confirming a calculated structure as a true TS is performing a frequency calculation. A valid transition state structure will exhibit exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). acs.org The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the saddle point. For the formation of the amide bond, the TS would likely involve the partial formation of the new carbon-nitrogen bond and the partial breaking of a bond in the leaving group.

| Reaction Step | Species | Relative Free Energy (ΔG) (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials (e.g., aminothiophene derivative + acyl chloride). |

| 2 | Transition State 1 (TS1) | +22.5 | Energy barrier for the formation of the tetrahedral intermediate. |

| 3 | Intermediate | +5.0 | Tetrahedral intermediate formed by nucleophilic attack. |

| 4 | Transition State 2 (TS2) | +18.0 | Energy barrier for the collapse of the intermediate and elimination of the leaving group. |

| 5 | Products | -15.0 | Final amide product and byproduct (e.g., HCl). |

In Silico Screening and Virtual Library Design Based on this compound Scaffolds

The this compound structure represents a valuable scaffold for the design of new therapeutic agents. mdpi.com In silico methods, particularly virtual screening and library design, allow for the rapid and cost-effective exploration of the chemical space around this core structure to identify derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov

The process begins with the creation of a virtual library. This involves computationally modifying the this compound scaffold by introducing a diverse range of substituents at chemically accessible positions. For instance, different functional groups could be added to the thiophene ring or the isobutyl group could be replaced with other alkyl or aryl moieties. The goal is to generate a large and diverse collection of virtual compounds based on the parent scaffold.

Once the virtual library is designed, high-throughput virtual screening is performed, most commonly using molecular docking. tandfonline.com In this step, each compound in the library is computationally "docked" into the three-dimensional structure of a specific biological target, such as an enzyme or receptor. mdpi.com Docking algorithms predict the preferred binding orientation of the ligand and estimate its binding affinity, typically expressed as a docking score. nih.gov Compounds with the most favorable scores, indicating a high predicted affinity for the target, are selected as "hits" for further investigation. researchgate.netnih.govnih.gov This approach has been successfully applied to screen libraries of thiophene carboxamides against targets like VEGFR-2. researchgate.net

| Scaffold Modification (R-group) | Target Protein | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

| Parent Scaffold | VEGFR-2 | -8.5 | H-bond with Cys919 |

| R = -CH₂-phenyl | VEGFR-2 | -9.8 | H-bond with Cys919, π-π stacking with Phe1047 |

| R = -CH₂-cyclohexyl | VEGFR-2 | -9.2 | H-bond with Cys919, hydrophobic interaction |

| R = -CH₂-(4-pyridyl) | VEGFR-2 | -10.1 | H-bonds with Cys919 and Asp1046 |

| R = -CH₂-(3-indolyl) | VEGFR-2 | -10.5 | H-bonds with Cys919, π-π stacking with Phe1047 |

Development of Machine Learning Potentials for this compound Interactions

A frontier in computational chemistry is the development of Machine Learning Interatomic Potentials (MLIPs), which bridge the gap between the accuracy of quantum mechanics (QM) and the speed of classical force fields. berkeley.edu An MLIP is a machine learning model, often a deep neural network, trained on extensive datasets of QM calculations (e.g., DFT) to predict the potential energy and interatomic forces of a molecular system. clsac.org

Developing an MLIP for this compound would involve several key steps. First, a comprehensive training dataset must be generated. This dataset would consist of thousands of different conformations of the molecule, both in isolation and in complex with a receptor or solvent molecules, with their corresponding energies and forces calculated at a high level of QM theory. acs.org The dataset must capture a wide range of chemical and structural environments to ensure the model's reliability and transferability. acs.org

Next, a suitable machine learning architecture is chosen and trained on this data. The trained MLIP can then be used to perform large-scale and long-timescale MD simulations with an accuracy that approaches that of the underlying QM method but at a computational cost that is orders of magnitude lower. berkeley.edu This would enable more exhaustive explorations of ligand-receptor binding and unbinding events, conformational landscapes, and thermodynamic properties than are feasible with traditional ab initio MD. The application of MLIPs to drug-like molecules interacting with proteins is an active area of research that promises to significantly accelerate the pace of drug discovery. acs.orgnih.gov

| Method | Relative Accuracy | Relative Computational Cost | Typical Application Scale |

| Classical Force Field | Low | Very Low (1x) | >1,000,000 atoms, >µs |

| Machine Learning Potential (MLIP) | High | Medium (~1,000x) | ~10,000 atoms, >ns |

| Density Functional Theory (DFT) | Very High | Very High (>1,000,000x) | ~1,000 atoms, ~ps |

Advanced Analytical and Spectroscopic Methodologies Applied to 2 Isobutyramidothiophene 3 Carboxamide Research

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 2-Isobutyramidothiophene-3-carboxamide, including bond lengths, bond angles, and conformational details.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Data Table for Single-Crystal X-ray Diffraction of this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C9H12N2O2S |

| Formula Weight | 212.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.384 |

| R-factor (%) | < 5 |

Note: The data in this table is hypothetical and serves as an example of what would be reported.

Co-crystallization involves crystallizing a target molecule with a second compound, known as a co-former, to form a new crystalline solid with a defined stoichiometric ratio. This strategy is often employed to improve the physicochemical properties of a compound, such as solubility or stability, or to study intermolecular interactions. For this compound, co-crystallization could be explored with pharmaceutically acceptable co-formers to investigate hydrogen bonding patterns involving the amide and carboxamide functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be essential for confirming the presence of all protons and carbons in the molecule and for assigning their chemical environments. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish connectivity between atoms.

Hypothetical ¹H NMR Data Table for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.5 (br s) | singlet | 1H | -NH (amide) |

| 7.8 (d) | doublet | 1H | Thiophene-H |

| 7.2 (br s) | singlet | 2H | -CONH₂ |

| 7.0 (d) | doublet | 1H | Thiophene-H |

| 2.5 (m) | multiplet | 1H | -CH (isobutyryl) |

| 1.2 (d) | doublet | 6H | -CH₃ (isobutyryl) |

Note: The data in this table is hypothetical and serves as an example of what would be reported. Chemical shifts are referenced to a standard solvent signal.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the resulting fragmentation pattern would be analyzed to support the proposed structure.

Hypothetical Mass Spectrometry Data for this compound:

| m/z | Interpretation |

| 212.0670 | [M]⁺, Molecular ion |

| 195 | [M-NH₃]⁺ |

| 169 | [M-C₃H₇O]⁺ |

| 141 | [M-C₄H₇NO]⁺ |

Note: The data in this table is hypothetical and serves as an example of what would be reported.

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. A suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be developed to achieve good separation. The purity of this compound would be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

Hypothetical HPLC Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.5 min |

| Purity | >99% |

Note: The data in this table is hypothetical and serves as an example of what would be reported.

Future Research Directions and Unexplored Avenues for 2 Isobutyramidothiophene 3 Carboxamide

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Future research should focus on utilizing supervised and unsupervised ML models to analyze vast datasets of thiophene (B33073) derivatives. youtube.com These models can predict various properties of novel 2-isobutyramidothiophene-3-carboxamide analogues, including their bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govmdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can identify key structural motifs of the this compound core that are critical for therapeutic activity. nih.gov

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR/ADMET) | Use of machine learning algorithms to predict biological activity, physicochemical properties, and toxicity based on chemical structure. | Prioritize synthesis of compounds with higher success probability; reduce late-stage failures. |

| Generative Molecular Design | Employing deep learning models to generate novel molecular structures with desired therapeutic properties. | Accelerate the design-build-test-learn cycle; explore novel chemical space. |

| Virtual Screening | High-throughput screening of virtual compound libraries against biological targets using computational models. | Identify potent hits from large chemical databases efficiently. |

| Target Identification | Using AI to analyze genomic, proteomic, and clinical data to identify and validate new biological targets for the compounds. | Uncover new therapeutic indications and mechanisms of action. |

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods like the Gewald reaction provide a foundation for synthesizing the 2-aminothiophene precursor of this compound, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. tubitak.gov.trnih.govderpharmachemica.com The exploration of novel catalytic systems is paramount to achieving this goal.

A significant avenue of research is the development of advanced catalytic methods for the direct C-H functionalization of the thiophene ring. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy. Palladium-catalyzed systems, particularly those involving cooperative catalysis with agents like norbornene, have shown promise for the direct and regioselective functionalization of thiophenes and should be explored for derivatizing the this compound core. nih.gov The development of catalysts based on more abundant and less toxic metals is also a key goal.

Furthermore, green chemistry methodologies should be integrated into the synthesis of these compounds. This includes the use of environmentally benign solvents, nanoparticle-based catalysts (e.g., ZnO or MgO-CeO2 nanocomposites), and energy-efficient reaction conditions, such as microwave irradiation. nih.govresearchgate.net These approaches not only reduce the environmental impact of synthesis but can also lead to higher yields and shorter reaction times. researchgate.net Asymmetric catalysis to produce enantiomerically pure derivatives could also be critical, as different stereoisomers often exhibit distinct biological activities and safety profiles. rsc.org

Investigation of Multi-Targeting Approaches Utilizing this compound Derivatives